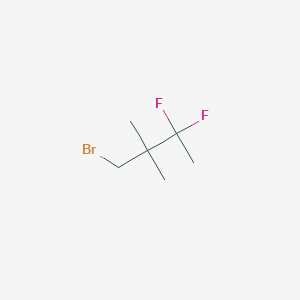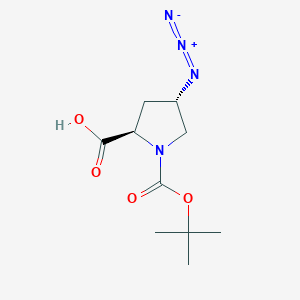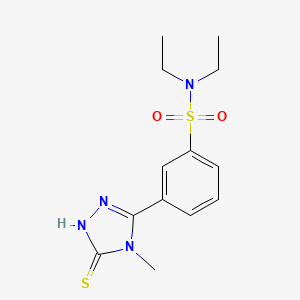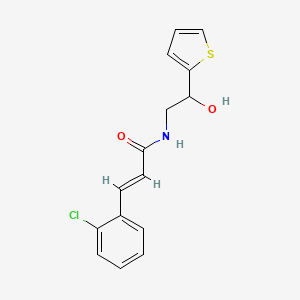
1-Bromo-3,3-difluoro-2,2-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,3-difluoro-2,2-dimethylbutane is an organic compound with the molecular formula C6H11BrF2 It is a halogenated alkane, characterized by the presence of bromine and fluorine atoms attached to a butane backbone
Preparation Methods
The synthesis of 1-Bromo-3,3-difluoro-2,2-dimethylbutane typically involves halogenation reactions. One common method is the bromination of 3,3-difluoro-2,2-dimethylbutane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride, and the temperature is maintained at a moderate level to ensure selective bromination .
Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. These methods often incorporate catalysts and specific reaction conditions to enhance the efficiency of the bromination process .
Chemical Reactions Analysis
1-Bromo-3,3-difluoro-2,2-dimethylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, this compound can also be involved in oxidation and reduction reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 3,3-difluoro-2,2-dimethylbutanol .
Scientific Research Applications
1-Bromo-3,3-difluoro-2,2-dimethylbutane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: This compound can be used in the synthesis of pharmaceuticals and biologically active molecules.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-3,3-difluoro-2,2-dimethylbutane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. The presence of fluorine atoms can influence the reactivity and stability of the compound, affecting the overall reaction pathway .
Molecular targets and pathways involved in its action are primarily related to its role as a halogenated alkane. The bromine and fluorine atoms can participate in various interactions, including hydrogen bonding and halogen bonding, which can impact the compound’s behavior in different chemical environments .
Comparison with Similar Compounds
1-Bromo-3,3-difluoro-2,2-dimethylbutane can be compared with other halogenated alkanes, such as:
1-Bromo-3,3-dimethylbutane: Lacks the fluorine atoms, resulting in different reactivity and applications.
1-Bromo-2,2-dimethylpropane: A similar compound with a different carbon backbone, leading to variations in chemical properties and uses.
1-Bromo-3,4-difluoro-2-methylbenzene:
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms on a butane backbone, providing distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-bromo-3,3-difluoro-2,2-dimethylbutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrF2/c1-5(2,4-7)6(3,8)9/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCJELGXMQTSLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C(C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B2400358.png)
![2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2400361.png)

![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide](/img/structure/B2400365.png)



![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2400372.png)
![11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-naphthalen-2-yloxy-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2400373.png)



![4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B2400380.png)
![N-cyclohexyl-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2400381.png)
